N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide
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Overview
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperidine ring and a cyclobutanecarboxamide moiety. The presence of these diverse functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring using a cyclopropyl halide in the presence of a base.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and piperidine rings, typically using a coupling reagent such as EDCI or DCC.
Introduction of the cyclobutanecarboxamide moiety: The final step involves the reaction of the intermediate compound with cyclobutanecarboxylic acid or its derivative under appropriate conditions to form the desired product.
Chemical Reactions Analysis
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced with other groups using suitable reagents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including its ability to interact with specific enzymes or receptors in biological systems.
Medicine: The compound has shown promise as a lead compound in drug discovery efforts, particularly in the development of new therapeutic agents for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound features a benzamide moiety instead of the cyclobutanecarboxamide group, leading to differences in its chemical properties and biological activities.
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds contain a quinazoline core and have been studied as PAK4 inhibitors with potential anticancer activity.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(12-2-1-3-12)17-13-6-8-20(9-7-13)15-10-14(18-19-15)11-4-5-11/h10-13H,1-9H2,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVZMAAHFXAKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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